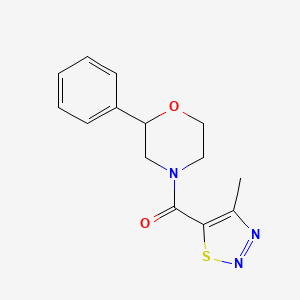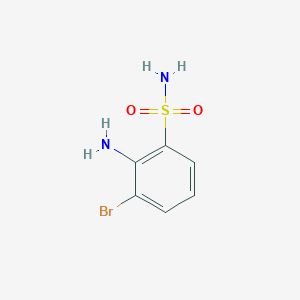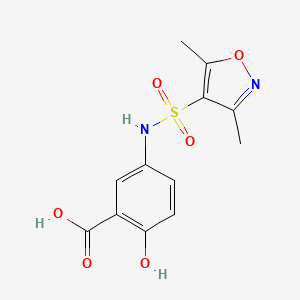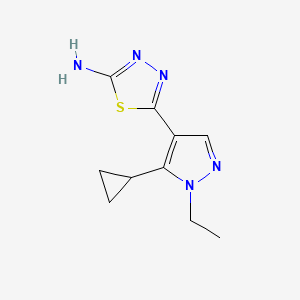
5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the thiadiazole family of compounds and has been found to have potential therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic applications in a variety of diseases including cancer, inflammation, and infectious diseases. It has been found to exhibit potent antitumor activity in several cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Furthermore, it has been found to have antiviral activity against several viruses including hepatitis B and C viruses.
Mecanismo De Acción
The exact mechanism of action of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it may exert its antitumor effects by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, it has been proposed that it may modulate the immune system to exert its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival. Additionally, it has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potent antitumor activity. This makes it an attractive candidate for further development as an anticancer agent. Additionally, it has been found to have anti-inflammatory and antiviral activity, which could make it useful in the treatment of a variety of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Direcciones Futuras
There are several future directions for the study of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action to better understand how it exerts its antitumor, anti-inflammatory, and antiviral effects. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Furthermore, it may be useful to investigate the potential of this compound in combination with other drugs to enhance its therapeutic effects. Finally, it may be useful to investigate the potential of this compound in clinical trials to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several research articles. The most common method involves the reaction of 5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiosemicarbazide to yield the final product.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-8(6-3-4-6)7(5-12-15)9-13-14-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENURJVKEXAXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

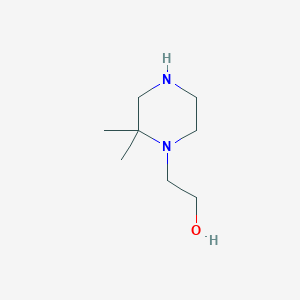

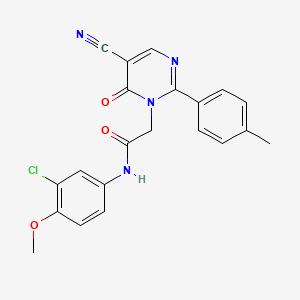
![2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2994643.png)
methanone](/img/structure/B2994644.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)

